(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Overview
Description
(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a combination of aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core aromatic structures, followed by the introduction of chlorine atoms and other functional groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and various catalysts to facilitate the formation of the oxazole and pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing the time and cost associated with manual synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
Cetylpyridinium chloride: A compound structurally similar to (2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE, used as an antimicrobial agent.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3N3O3/c1-30-20-12(9-13(23)10-17(20)25)4-7-19(29)27-14-5-6-16(24)15(11-14)22-28-21-18(31-22)3-2-8-26-21/h2-11H,1H3,(H,27,29)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDASOAUJSIAQF-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=CC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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